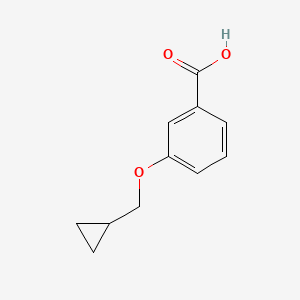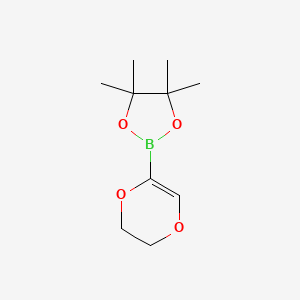
3-(环丙基甲氧基)苯甲酸
描述
3-(cyclopropylmethoxy)benzoic Acid is an organic compound with the CAS Number: 1047680-61-4 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(cyclopropylmethoxy)benzoic acid .
Molecular Structure Analysis
The molecular structure of 3-(cyclopropylmethoxy)benzoic Acid consists of a benzene ring attached to a carboxyl group and a cyclopropylmethoxy group . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) .Physical and Chemical Properties Analysis
3-(cyclopropylmethoxy)benzoic Acid is a solid under normal conditions . It has a molecular weight of 192.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学研究应用
合成和生物活性
3-羟基苯甲酸,与3-(环丙基甲氧基)苯甲酸密切相关,以其合成和各种生物特性而著称。研究重点介绍了其抗菌、抗藻、抗诱变、抗雌激素、降血糖、抗炎和抗氧化特性。它还用作药物、化妆品、食品和饮料中的防腐剂。一些衍生物直接作用于 Hbs 分子,并用于治疗镰状细胞病。这种酸还在香料工业中得到应用。合成的新的衍生物显示出潜在的抗菌活性,使其成为开发新的化学治疗剂的候选者 (Satpute, Gangan, & Shastri, 2018)。
光物理性质
已研究了取代基对与 3-(环丙基甲氧基)苯甲酸相关的 4-苄氧基苯甲酸衍生物的光物理性质的影响。释放电子的取代基增加了配体的电子密度,从而提高了 Tb(3+) 配合物的发光。相反,吸电子基团降低了以 Tb(3+) 为中心的化学发光的整体敏化效率 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。
衍生物的稳定性和反应性
一项研究重点关注环聚酸化合物及其衍生物的稳定性和反应性,这些化合物与 3-(环丙基甲氧基)苯甲酸密切相关,使用半经验方法。这项研究对于了解这些化合物在包括药物在内的各种应用中的行为至关重要 (Arsyad, Majid, Setiawan, & Natsir, 2021)。
在高价碘化学中的应用
3-(二氯碘)苯甲酸用作可回收的高价碘试剂,用于不饱和化合物的邻位氯甲氧基化或碘甲氧基化。这些试剂的还原形式可以很容易地从反应混合物中分离出来并重复使用,展示了有机合成中可持续的方法 (Yusubov, Drygunova, & Zhdankin, 2004)。
PDE4 抑制剂的开发
3-(环丙基甲氧基)苯甲酸的新型酯衍生物已被合成并评估了对 cAMP 特异性磷酸二酯酶-4 (PDE4) 的抑制活性,显示出对哮喘和慢性阻塞性肺病等呼吸道疾病的吸入治疗有希望。这项研究代表了开发用于呼吸道疾病的新型抗炎药的重要一步 (Armani et al., 2014)。
晶体学和磁性
苯甲酸衍生物(如 3-(N-叔丁基-N-氨基氧基)苯甲酸)的晶体学和磁性研究提供了对其分子结构和磁性的见解。这项研究对于材料科学和磁共振成像中的应用至关重要 (Baskett & Lahti, 2005)。
间位 C-H 官能化
使用基于腈的磺酰胺模板对苯甲酸衍生物进行间位 C-H 官能化的研究为有机合成开辟了新途径。该方案允许苯甲酸衍生物的间位选择性烯烃化,这在药物分子和天然产物的合成中很有用 (Li, Cai, Ji, Yang, & Li, 2016)。
振动分析和化学反应性
使用 DFT 研究研究了苯甲酸衍生物(如 4-溴-3-(甲氧甲氧基)苯甲酸)的振动分析和化学反应性描述符。这些研究提供了有关这些化合物的反应性、稳定性和非线性光学性质的宝贵信息 (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022)。
天然产物的生物合成
苯甲酸衍生物是一大类天然产物的前体,包括安沙霉素和丝裂霉素。从分子遗传学和生化角度了解它们的生物合成对于开发新药和了解天然产物化学至关重要 (Kang, Shen, & Bai, 2012)。
作用机制
Target of Action
The primary target of 3-(cyclopropylmethoxy)benzoic Acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
3-(cyclopropylmethoxy)benzoic Acid interacts with TGF-β1, inhibiting its function . Specifically, it reduces the phosphorylation levels of Smad2/3 proteins, which are key components in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby disrupting the downstream signaling of TGF-β1 .
Biochemical Pathways
The TGF-β1/Smad pathway is the primary biochemical pathway affected by 3-(cyclopropylmethoxy)benzoic Acid . Normally, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus and regulates the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . By inhibiting this process, 3-(cyclopropylmethoxy)benzoic Acid prevents the excessive deposition of extracellular matrix components, a key factor in fibrosis .
Result of Action
The inhibition of TGF-β1 by 3-(cyclopropylmethoxy)benzoic Acid results in several molecular and cellular effects. It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . These changes lead to the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
生化分析
Biochemical Properties
It is known that this compound is an intermediate metabolite of an active small molecule compound
Cellular Effects
In a study, it was found that 3-(Cyclopropylmethoxy)benzoic Acid has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation of in vitro cultured A549 cells . The compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . This suggests that 3-(Cyclopropylmethoxy)benzoic Acid may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-(Cyclopropylmethoxy)benzoic Acid involves its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation. It was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels were significantly reduced by the treatment of this compound .
属性
IUPAC Name |
3-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMIJKYUMSWZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047680-61-4 | |
| Record name | 3-(cyclopropylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)



![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)

![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B3077363.png)



![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)
![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)

